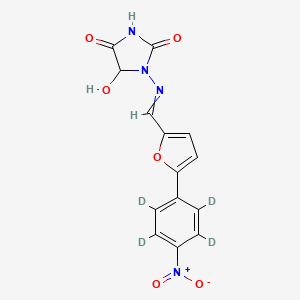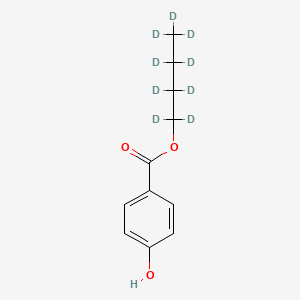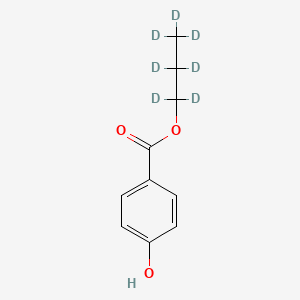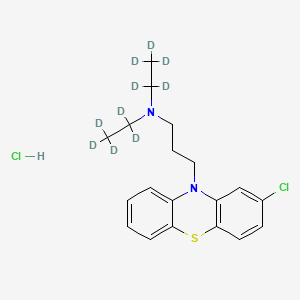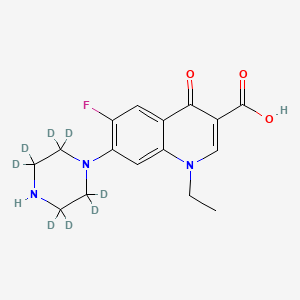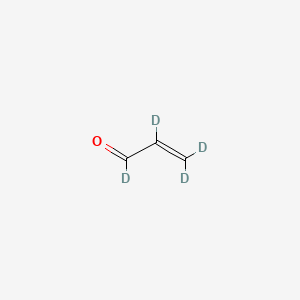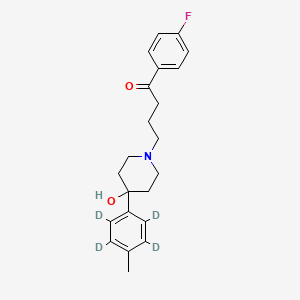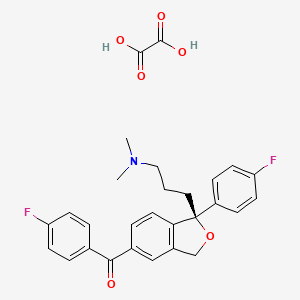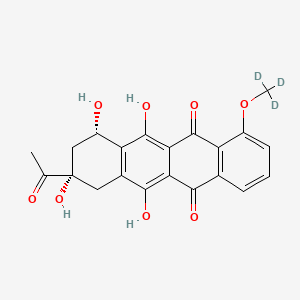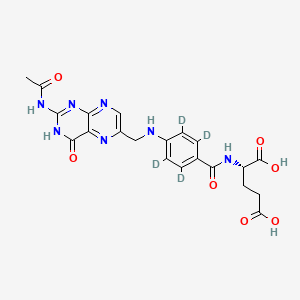
N-Acetyl Folic Acid-d4
Übersicht
Beschreibung
N-Acetyl Folic Acid-d4 is the labelled analogue of N-Acetyl Folic Acid, which is an intermediate of folic acid . It has a molecular formula of C21H17D4N7O7 and a molecular weight of 487.46 . It appears as a yellow solid .
Synthesis Analysis
The synthesis of this compound involves the coupling of N 2-acetyl-6-formylpterin obtained from the degradation of folic acid and appropriately functionalized arylamines to form Schiff bases . The sequential chemoselective reduction of the imine and pterin ring leads to the formation of dihydrofolate analogue 7 and two other dihydropteroate species .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H17D4N7O7 . The structure includes a total of 58 bonds, 37 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 guanidine derivative, and 2 secondary amines .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 487.5 g/mol . It has a computed XLogP3-AA of -0.9, indicating its solubility in water and lipids . It has 6 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 487.17535302 g/mol . It has a topological polar surface area of 212 Ų .
Wissenschaftliche Forschungsanwendungen
Stability and Degradation Factors of Folic Acid
Folic acid, a vital compound involved in biochemical processes, is extensively utilized in targeted treatments and diagnostics, especially in cancer therapeutics. However, its stability is a concern, as it is prone to degradation influenced by several factors. Light, temperature, concentration, oxygen, and pH significantly affect folic acid's stability, and these parameters are crucial to prevent its denaturation. Interestingly, singlet oxygen and electron beams also contribute to folic acid degradation, although they are not commonly considered prime factors. These elements are pertinent in new therapeutic technologies like photodynamic or X-rays therapies, underscoring the need for careful consideration in the preservation and application of folic acid (Gazzali et al., 2016).
Role of Folic Acid in Neural Tube Defects (NTDs)
Folic acid supplementation is crucial in preventing congenital heart defects and orofacial clefts. Observational studies generally support a reduction in the occurrence of these defects with maternal use of folic acid. The most substantial evidence comes from a randomized controlled trial demonstrating that multivitamins containing folic acid significantly prevent congenital heart defects. However, these studies are not designed to identify the independent effect of folic acid. Moreover, early studies indicated a possible association between periconceptional multivitamin use and an increase in miscarriages and multiple births, leading to controversies regarding the safety of folic acid during pregnancy. Additional studies are needed to provide more definitive data on the effects of folic acid in reducing congenital heart defects and orofacial clefts (Bailey & Berry, 2005).
Folic Acid in Pregnancy and Neural Tube Defect Recurrence
Folic acid's role in preventing neural tube defects (NTDs) recurrence is significant. Recommendations suggest a minimum dosage of 0.8 mg/d, not to exceed 5.0 mg/d, of folic acid for women at increased risk of having offspring with NTDs. Supplementation should start before conception and continue through the first 10 to 12 weeks of pregnancy. These guidelines align with those from various health organizations, emphasizing the importance of primary prevention of NTDs over treatment or prenatal detection and abortion (Van Allen et al., 1993).
Wirkmechanismus
Target of Action
N-Acetyl Folic Acid-d4, also known as (4-(((2-Acetamido-4-oxo-4,8-dihydropteridin-6-yl)methyl)amino)benzoyl-2,3,5,6-d4-2,3,5,6-d4)-L-glutamic acid , is a derivative of folic acid. The primary targets of folic acid are enzymes involved in DNA synthesis and repair, such as thymidylate synthase, dihydrofolate reductase, and methionine synthase . These enzymes play crucial roles in cell division and growth.
Mode of Action
This compound, like folic acid, is expected to be converted into tetrahydrofolate (THF) in the body. THF is a coenzyme that donates one-carbon units for the synthesis of nucleic acids and amino acids, crucial for cell division and growth .
Biochemical Pathways
This compound participates in the folate cycle, which supports the one-carbon cycle . These metabolic pathways generate methyl groups, regulating all processes involved in methylation, and thus, epigenetic modifications and imprinting .
Pharmacokinetics
Folic acid, from which it is derived, is known to be rapidly absorbed and metabolized in the body . It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The action of this compound leads to the synthesis of nucleic acids and amino acids, supporting cell division and growth. This is particularly important in tissues with high cell turnover rates, such as the bone marrow and gastrointestinal tract .
Action Environment
The action of this compound, like other folates, can be influenced by various environmental factors. For instance, certain medications, alcohol consumption, and malabsorption conditions can affect folate status in the body
Biochemische Analyse
Biochemical Properties
N-Acetyl Folic Acid-d4 plays a significant role in biochemical reactions, particularly in the folate cycle. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydrofolate reductase, which is crucial for the reduction of dihydrofolate to tetrahydrofolate. This interaction is essential for the synthesis of nucleotides and amino acids. Additionally, this compound is involved in the methylation cycle, where it interacts with methionine synthase, facilitating the conversion of homocysteine to methionine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells by modulating the availability of tetrahydrofolate, a cofactor in the synthesis of purines and thymidylate. This compound also impacts cell signaling pathways by influencing the levels of S-adenosylmethionine, a key methyl donor in numerous methylation reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for dihydrofolate reductase, facilitating the reduction of dihydrofolate to tetrahydrofolate. This reduction is crucial for the synthesis of DNA and RNA. Additionally, this compound influences gene expression by modulating the availability of methyl groups for DNA methylation, thereby affecting the transcriptional activity of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. The stability of the compound is crucial for its consistent performance in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to support normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate cycle and the methylation cycle. It interacts with enzymes such as dihydrofolate reductase and methionine synthase, playing a crucial role in the synthesis of nucleotides and amino acids. The compound also affects metabolic flux by modulating the levels of key metabolites, such as S-adenosylmethionine and homocysteine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via folate transporters and is distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins, which facilitate its transport to specific cellular sites .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches specific organelles where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBBJYJZIOMODD-WMVUXAOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746935 | |
| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461426-36-8 | |
| Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



